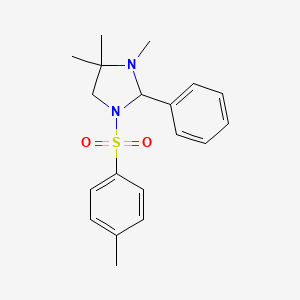
Methylthioinosine dicarboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Hydroxy-2-(®-1-(6-(methylthio)-9H-purin-9-yl)-2-oxoethoxy)propanal is a complex organic compound featuring a purine base with a methylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Hydroxy-2-(®-1-(6-(methylthio)-9H-purin-9-yl)-2-oxoethoxy)propanal typically involves multiple steps, starting from readily available precursors. One common approach is to use a purine derivative as the starting material, which undergoes a series of reactions including alkylation, oxidation, and hydrolysis to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of aldehydes or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3-Hydroxy-2-(®-1-(6-(methylthio)-9H-purin-9-yl)-2-oxoethoxy)propanal is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its purine base is similar to nucleotides found in DNA and RNA, making it useful in genetic and biochemical studies.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry
In industrial applications, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of ®-3-Hydroxy-2-(®-1-(6-(methylthio)-9H-purin-9-yl)-2-oxoethoxy)propanal involves its interaction with specific molecular targets. The purine base can bind to enzymes or receptors, influencing their activity. The methylthio group may also play a role in modulating the compound’s biological effects by affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Methylthio)propanal: A simpler compound with a similar methylthio group but lacking the purine base.
2-Oxoethoxy derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
What sets ®-3-Hydroxy-2-(®-1-(6-(methylthio)-9H-purin-9-yl)-2-oxoethoxy)propanal apart is its combination of a purine base with a methylthio group and a hydroxypropanal moiety. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
31654-43-0 |
|---|---|
Molekularformel |
C11H12N4O4S |
Molekulargewicht |
296.30 g/mol |
IUPAC-Name |
(2R)-3-hydroxy-2-[(1R)-1-(6-methylsulfanylpurin-9-yl)-2-oxoethoxy]propanal |
InChI |
InChI=1S/C11H12N4O4S/c1-20-11-9-10(12-5-13-11)15(6-14-9)8(4-18)19-7(2-16)3-17/h2,4-8,17H,3H2,1H3/t7-,8+/m0/s1 |
InChI-Schlüssel |
DPDHTGXPUMRLBA-JGVFFNPUSA-N |
Isomerische SMILES |
CSC1=NC=NC2=C1N=CN2[C@@H](C=O)O[C@H](CO)C=O |
Kanonische SMILES |
CSC1=NC=NC2=C1N=CN2C(C=O)OC(CO)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




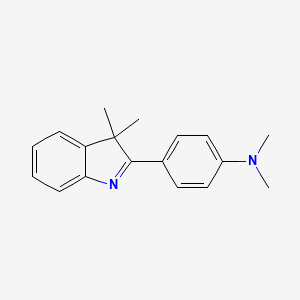
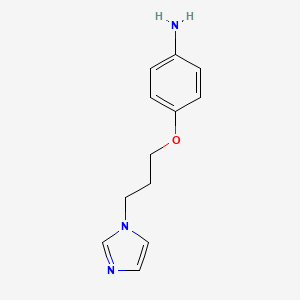
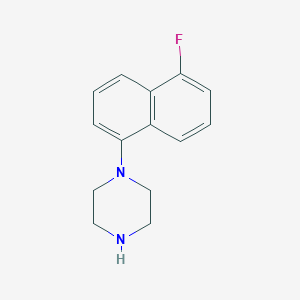

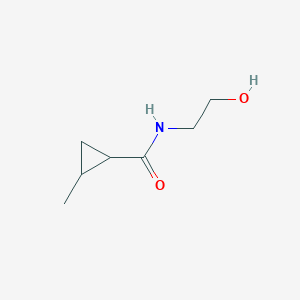
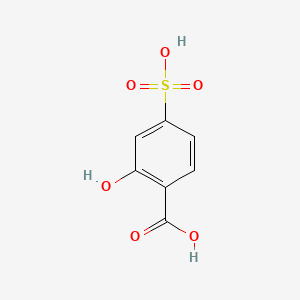
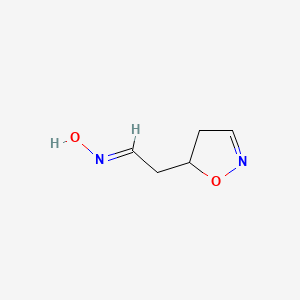

![N-[(Benzyloxy)carbonyl]-L-histidyl-L-phenylalaninamide](/img/structure/B15218862.png)
